![molecular formula C17H22N6O B1666366 N9-异丙基-奥洛莫辛 CAS No. 158982-15-1](/img/structure/B1666366.png)
N9-异丙基-奥洛莫辛
描述
N9-isopropylolomoucine is a chemical compound known for its role as an inhibitor of cyclin-dependent kinases. It is a purine derivative with the molecular formula C17H22N6O and a molecular weight of 326.40 g/mol . This compound has shown increased potency in some systems over olomoucine, another cyclin-dependent kinase inhibitor .
科学研究应用
Scientific Research Applications
N9-Isopropylolomoucine has been utilized in various fields of research:
1. Cancer Research
- Mechanism of Action : N9-Isopropylolomoucine inhibits CDK1 and CDK5, leading to cell cycle arrest at the G2/M phase. This action has been shown to significantly affect cancer cell proliferation, particularly in castration-resistant prostate cancer (CRPC) models .
- Case Study : In a study involving CRPC cell lines (22Rv1 and C4-2B), N9-Isopropylolomoucine was combined with doxorubicin, demonstrating synergistic effects on cell proliferation inhibition. The combination index (CI) indicated strong synergy, highlighting its potential in combination therapies for prostate cancer .
2. Cell Cycle Studies
- Role as a CDK Inhibitor : As a selective CDK inhibitor, N9-Isopropylolomoucine is instrumental in studying the dynamics of the cell cycle and understanding the consequences of CDK inhibition on cellular processes .
- Experimental Findings : Research has shown that treatment with N9-Isopropylolomoucine leads to significant changes in cellular behavior, including reduced viability and altered metabolic activity in treated cells compared to controls .
3. Virology
- Impact on Viral Replication : Studies have indicated that N9-Isopropylolomoucine can inhibit specific kinases involved in viral replication processes. For instance, blocking mitosis with this compound has been shown to reduce viral yield in herpesvirus-infected cells .
Biochemical Pathways
The primary biochemical pathways affected by N9-Isopropylolomoucine include:
- Cell Cycle Regulation : By inhibiting CDK activity, it disrupts normal cell cycle progression, leading to potential therapeutic effects against rapidly dividing cancer cells.
- Metabolic Processes : The inhibition of CDKs influences various metabolic pathways, including glycolysis and oxidative phosphorylation, which are critical for energy production in proliferating cells .
Data Table: Inhibition Potency of N9-Isopropylolomoucine
Compound | Target Kinase | IC50 (µM) |
---|---|---|
N9-Isopropylolomoucine | CDK1 | 2.0 |
Olomoucine | CDK1 | 7.0 |
Iso-olomoucine | CDK1 | >500,000 |
BMS-345541 | NF-κB | Not specified |
Purvalanol A | CDK2 | Not specified |
Note: IC50 values indicate the concentration required to inhibit 50% of target activity .
作用机制
N9-异丙基奥洛莫辛通过抑制细胞周期蛋白依赖性激酶发挥作用,具体来说是靶向 CCNB 1/CDK1 复合物 。 这种抑制会破坏细胞周期,导致癌细胞发生细胞周期停滞和凋亡。 所涉及的分子靶点和途径包括 RNA 聚合酶 II 的 C 端结构域亚基的磷酸化 。
生化分析
Biochemical Properties
N9-Isopropyl-olomoucine is a potent inhibitor of mitotic cyclin-dependent kinases, specifically targeting CDK1 and CDK5. It interacts with these enzymes by binding to their ATP-binding sites, thereby inhibiting their kinase activity . This inhibition disrupts the cell cycle, particularly the transition from G2 phase to mitosis, which is crucial for cell division. The compound’s interaction with CDK1/cyclin B and CDK5/p35 complexes is essential for its biochemical activity .
Cellular Effects
N9-Isopropyl-olomoucine exerts significant effects on various cell types and cellular processes. It influences cell function by inhibiting CDK activity, leading to cell cycle arrest at the G2/M phase . This arrest can induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. Additionally, N9-Isopropyl-olomoucine affects cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of CDKs and their downstream targets . For instance, it has been shown to reduce the content of the astrocytic protein vimentin in peri-infarct tissue, indicating its impact on cellular responses to injury .
Molecular Mechanism
The molecular mechanism of N9-Isopropyl-olomoucine involves its binding to the ATP-binding sites of CDKs, thereby inhibiting their kinase activity . This inhibition prevents the phosphorylation of key substrates required for cell cycle progression. By targeting CDK1 and CDK5, N9-Isopropyl-olomoucine disrupts the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, it has been observed to inhibit viral replication by targeting CDKs involved in the viral life cycle .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N9-Isopropyl-olomoucine have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that N9-Isopropyl-olomoucine can maintain its inhibitory activity over extended periods, although its potency may decrease due to degradation . Long-term exposure to the compound has been associated with sustained cell cycle arrest and apoptosis in cancer cells, highlighting its potential for therapeutic applications .
Dosage Effects in Animal Models
The effects of N9-Isopropyl-olomoucine vary with different dosages in animal models. At lower doses, the compound effectively inhibits CDK activity, leading to cell cycle arrest and apoptosis without significant toxicity . At higher doses, N9-Isopropyl-olomoucine can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These threshold effects underscore the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
N9-Isopropyl-olomoucine is involved in several metabolic pathways, primarily through its interaction with CDKs. The compound’s inhibition of CDK activity affects various metabolic processes, including glycolysis and oxidative phosphorylation . By disrupting these pathways, N9-Isopropyl-olomoucine can alter cellular energy metabolism and induce metabolic stress in cancer cells, contributing to its anticancer effects .
Transport and Distribution
Within cells and tissues, N9-Isopropyl-olomoucine is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites, such as the nucleus, where it exerts its inhibitory effects on CDKs . The compound’s distribution is influenced by its physicochemical properties, including its solubility and molecular weight .
Subcellular Localization
N9-Isopropyl-olomoucine exhibits specific subcellular localization, primarily targeting the nucleus where CDKs are active . Its localization is mediated by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This subcellular localization is crucial for its activity, as it ensures that N9-Isopropyl-olomoucine can effectively inhibit CDKs and disrupt the cell cycle.
准备方法
合成路线和反应条件
N9-异丙基奥洛莫辛的合成通常涉及以下步骤:
起始原料: 合成从市售的 2,6-二氯嘌呤开始。
取代反应: 嘌呤 C6 位的反应性氯原子被苄胺取代。
烷基化: 使用 2-溴丙烷对嘌呤的 N9 位进行烷基化.
工业生产方法
虽然 N9-异丙基奥洛莫辛的具体工业生产方法没有被广泛记录,但一般方法涉及使用上述合成路线进行大规模合成。 反应条件经过优化,以确保最终产物的高产率和纯度。
化学反应分析
反应类型
N9-异丙基奥洛莫辛会发生各种化学反应,包括:
氧化: 该反应涉及添加氧或去除氢。
还原: 该反应涉及添加氢或去除氧。
取代: 该反应涉及用另一个原子或原子团取代一个原子或原子团。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。
还原: 常见的还原剂包括硼氢化钠和氢化铝锂。
取代: 常见的试剂包括卤代烷烃和亲核试剂。
形成的主要产物
这些反应形成的主要产物取决于所使用的具体试剂和条件。 例如,氧化可能会产生羟基化衍生物,而还原可能会产生脱羟基化衍生物。
相似化合物的比较
类似化合物
奥洛莫辛: 另一种细胞周期蛋白依赖性激酶抑制剂,结构相似但效力较低。
西利西布: 一种强效且选择性的 CDK9 抑制剂,用于癌症治疗.
CDK9-IN-27: 一种 CDK9 抑制剂,IC50 为 0.424 μM,诱导细胞凋亡和 S 期细胞周期停滞.
独特性
N9-异丙基奥洛莫辛的独特性在于它比奥洛莫辛具有更高的效力,并且专门靶向 CCNB 1/CDK1 复合物。 这使其成为癌症研究和其他科学应用中的宝贵化合物 。
生物活性
N9-Isopropylolomoucine (N9-Olo) is a potent inhibitor of cyclin-dependent kinases (CDKs), particularly targeting the CCNB1/CDK1 complex. This compound has garnered attention in cancer research due to its significant biological activity, primarily its ability to induce cell cycle arrest and apoptosis in various cancer cell lines.
- Molecular Formula : C17H22N6O
- Molecular Weight : 326.40 g/mol
- CAS Number : 158982-15-1
N9-Isopropylolomoucine functions by inhibiting CDK activity, which is crucial for cell cycle progression. The compound binds to the ATP-binding sites of CDKs, preventing phosphorylation of their substrates, thereby leading to cell cycle arrest at the G2/M phase. This mechanism is vital in cancer therapy, as it can induce apoptosis in rapidly dividing tumor cells.
In Vitro Studies
Research has demonstrated that N9-Olo effectively inhibits the proliferation of various cancer cell lines, including prostate cancer cells. For instance, in a study involving the 22Rv1 and C4-2B prostate cancer cell lines, N9-Olo exhibited synergistic effects when combined with doxorubicin (DOX), leading to a significant reduction in cell viability at low concentrations (CI = 0.45) .
Table 1: Summary of In Vitro Effects of N9-Isopropylolomoucine
Cell Line | Concentration (ng/ml) | Effect on Proliferation | Mechanism |
---|---|---|---|
22Rv1 | 200 | Synergistic with DOX | CDK inhibition |
C4-2B | 200 | Synergistic with DOX | CDK inhibition |
LNCaP | Varies | Less pronounced | CDK inhibition |
RWPE-1 | Varies | No significant effect | Non-tumorigenic |
In Vivo Studies
In animal models, the administration of N9-Olo has shown promising results in inhibiting tumor growth and inducing apoptosis without significant toxicity at lower doses. The compound's effects vary depending on dosage, with higher concentrations leading to increased cytotoxicity .
Case Studies
A notable case study highlighted the use of N9-Olo in a combination therapy setting for advanced prostate cancer. The study found that combining N9-Olo with other chemotherapeutic agents led to enhanced therapeutic efficacy and reduced tumor size compared to monotherapy .
Pharmacokinetics and Safety
N9-Isopropylolomoucine is expected to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized primarily in the liver, and excreted via urine. The safety profile indicates that while it is generally well-tolerated, careful monitoring is necessary due to potential off-target effects associated with CDK inhibition .
Comparison with Similar Compounds
N9-Isopropylolomoucine is often compared with other CDK inhibitors such as olomoucine and seliciclib. Its unique potency against the CCNB1/CDK1 complex makes it a valuable candidate for further research in oncology.
Table 2: Comparison of CDK Inhibitors
Compound | Target | Potency | Application |
---|---|---|---|
N9-Isopropylolomoucine | CCNB1/CDK1 | High | Cancer research |
Olomoucine | Various CDKs | Moderate | General kinase inhibition |
Seliciclib | CDK9 | High | Cancer therapy |
Future Directions
The ongoing research into N9-Isopropylolomoucine's biological activity suggests potential applications beyond oncology, including its role in understanding cell cycle dynamics and developing novel therapeutic strategies for other diseases characterized by dysregulated cell proliferation.
属性
IUPAC Name |
2-[[6-(benzylamino)-9-propan-2-ylpurin-2-yl]amino]ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N6O/c1-12(2)23-11-20-14-15(19-10-13-6-4-3-5-7-13)21-17(18-8-9-24)22-16(14)23/h3-7,11-12,24H,8-10H2,1-2H3,(H2,18,19,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHDJEAZLMYPLGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=NC2=C(N=C(N=C21)NCCO)NCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80425015 | |
Record name | N9-ISOPROPYL-OLOMOUCINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80425015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
158982-15-1 | |
Record name | N9-ISOPROPYL-OLOMOUCINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80425015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 158982-15-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。